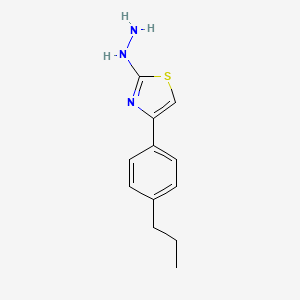

2-Hydrazinyl-4-(4-propylphenyl)thiazole

Description

2-Hydrazinyl-4-(4-propylphenyl)thiazole (CAS: 886495-53-0) is a thiazole derivative with the molecular formula C₁₂H₁₅N₃S and a molar mass of 233.33 g/mol. Its structure comprises a thiazole core substituted at position 4 with a 4-propylphenyl group and at position 2 with a hydrazinyl moiety. This compound is part of a broader class of thiazole-based molecules, which are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

[4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15) |

InChI Key |

RHJGNALVEGADHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient method for synthesizing 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves a one-pot multi-component reaction. This synthesis can be achieved using different aldehydes or ketones, thiosemicarbazide, and 4-methoxy phenacyl bromide in the presence of a catalytic amount of acetic acid in ethanol . The reaction typically proceeds under reflux conditions, and the products are obtained in reasonable yields and high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-propylphenyl)thiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Hydrazinyl-4-(4-propylphenyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-propylphenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cell lines by blocking vesicular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit varied biological activities depending on their substituents. Below, 2-hydrazinyl-4-(4-propylphenyl)thiazole is compared to structurally related compounds in terms of structural features , biological activity , and physicochemical properties .

Structural Analogs and Substituent Effects

Key Observations :

- Hydrazinyl vs. Carboxylic Acid: MMPI-1154, a thiazole-carboxylic acid derivative, demonstrated superior MMP-2 inhibition compared to hydroxamic acid analogs, suggesting that electron-withdrawing groups (e.g., carboxylic acid) enhance enzyme binding .

- Aromatic Substituents : The 4-propylphenyl group in the target compound contrasts with fluorophenyl or chlorophenyl groups in analogs (e.g., compounds 4 and 5 in ). Fluorine/chlorine substituents often enhance metabolic stability and membrane permeability, whereas the propyl group may increase lipophilicity .

Physicochemical and Structural Properties

- Planarity and Conformation: Fluorophenyl-thiazole analogs () adopt planar conformations except for one perpendicular fluorophenyl group, which may influence binding to hydrophobic pockets .

- Solubility : Carboxylic acid derivatives (e.g., MMPI-1154) likely have higher aqueous solubility than the hydrazinyl derivative due to ionization, impacting bioavailability .

Biological Activity

2-Hydrazinyl-4-(4-propylphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by the presence of a thiazole ring, which is known for its biological significance. The specific substitution of the hydrazinyl and propylphenyl groups contributes to its unique pharmacological profile.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens, including Mycobacterium tuberculosis (Mtb).

- Inhibition of Mycobacterium tuberculosis:

The compound has been shown to possess significant inhibitory activity against Mtb strains with minimum inhibitory concentrations (MIC) reported as low as 12.5 μM for structurally similar derivatives . The mechanism involves binding interactions with key proteins involved in bacterial cell wall synthesis.

3. Antifungal Properties

In related research on hydrazinyl-thiazole derivatives, compounds similar to this compound have demonstrated antifungal activity. For instance, derivatives were evaluated for their efficacy against various fungal strains, with some showing IC50 values indicative of potent antifungal properties .

4. Antidiabetic Potential

Emerging studies suggest that thiazole derivatives can also exhibit antidiabetic activities. Compounds structurally related to this compound have been tested for their ability to inhibit α-amylase and glycation processes, which are crucial in diabetes management .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects has been explored through various studies:

- Binding Interactions: Molecular docking studies have revealed that the compound interacts with key enzymes and proteins involved in metabolic pathways and cell wall synthesis in bacteria .

- Structure-Activity Relationship (SAR): Investigations into the SAR indicate that modifications in the thiazole ring or substituents significantly affect biological activity, underscoring the importance of structural optimization for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.